1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2/c1-16-4-2-5-17(12-16)14-21-8-10-22(11-9-21)15-18-6-3-7-19(20)13-18/h2-7,12-13H,8-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAUWZYIDGQKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for 1 3 Bromobenzyl 4 3 Methylbenzyl Piperazine
Established Synthetic Pathways for the Core Piperazine (B1678402) Structure
The synthesis of 1,4-disubstituted piperazines, such as 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine, typically relies on well-established nucleophilic substitution reactions involving the piperazine heterocycle. The fundamental and most common approach is the sequential N-alkylation of piperazine with appropriate alkyl halides.
A standard synthesis begins with piperazine, which can be reacted with one equivalent of an alkylating agent, like benzyl (B1604629) chloride, to form the mono-substituted intermediate, 1-benzylpiperazine. orgsyn.org This reaction is often carried out in a suitable solvent such as ethanol. The resulting secondary amine of the mono-substituted piperazine can then undergo a second alkylation reaction with a different alkyl halide to yield the unsymmetrically disubstituted product. researchgate.net
The general strategy for synthesizing this compound would involve a two-step process:
Mono-N-alkylation: Piperazine is reacted with one equivalent of 3-bromobenzyl bromide (or chloride) in the presence of a base to neutralize the hydrohalic acid byproduct. This yields 1-(3-bromobenzyl)piperazine.
Second N-alkylation: The intermediate, 1-(3-bromobenzyl)piperazine, is then reacted with 3-methylbenzyl bromide (or chloride) to afford the final product.
Control over the reaction stoichiometry is crucial to minimize the formation of the symmetrically disubstituted byproduct, 1,4-bis(3-bromobenzyl)piperazine. The use of a large excess of piperazine in the first step can favor the formation of the mono-substituted product.
Exploration of Novel Synthetic Routes to the Compound and its Analogues
While the stepwise N-alkylation is a reliable method, medicinal chemists continue to explore more efficient synthetic routes, including one-pot procedures and transition-metal-catalyzed reactions. researchgate.net A one-pot synthesis for this compound could be envisioned where piperazine is reacted with a mixture of 3-bromobenzyl halide and 3-methylbenzyl halide. However, this approach would likely result in a statistical mixture of products, including the desired unsymmetrical compound and the two corresponding symmetrical compounds, necessitating complex purification.
A more controlled one-pot synthesis could involve sequential addition of the reagents without isolating the intermediate. For instance, piperazine is first reacted with 3-bromobenzyl bromide. Once the formation of the mono-substituted intermediate is complete (as monitored by techniques like Thin Layer Chromatography), the second electrophile, 3-methylbenzyl bromide, is added to the same reaction vessel. This approach improves efficiency by reducing the number of workup and purification steps.
Recent advances also include methods like the benzyne-induced ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) to access 1,4-disubstituted piperazines, offering an alternative to classic nucleophilic substitution. benthamscience.com
Strategies for Analogue Synthesis and Structural Diversification
Structural diversification is key in drug discovery to optimize activity and pharmacokinetic profiles. benthamdirect.combenthamscience.com For this compound, derivatization can be explored at three main sites: the piperazine core, the brominated benzyl moiety, and the methylated benzyl moiety.
While most modifications focus on the nitrogen substituents, the carbon backbone of the piperazine ring can also be altered. mdpi.com Recent advances in C-H functionalization allow for the direct introduction of substituents onto the carbon atoms of the piperazine ring, providing novel structural diversity. mdpi.com Another strategy involves using piperazine-2,5-dione as a synthetic intermediate, which allows for different substitution patterns and functional group introductions before reduction to the piperazine core. nih.gov
The 3-bromobenzyl group offers numerous opportunities for modification. The bromine atom can be replaced with other halogens (e.g., chlorine, fluorine) or its position on the aromatic ring can be shifted to the ortho- or para-positions. frontiersin.org Furthermore, the bromine can serve as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of aryl, alkynyl, or amino groups, respectively.
| Position of Substituent | R1 (Halogen) | R2 | Resulting Moiety |
| 4 | -Cl | H | 4-Chlorobenzyl |
| 4 | -F | H | 4-Fluorobenzyl |
| 4 | -Br | H | 4-Bromobenzyl |
| 3 | -Cl | H | 3-Chlorobenzyl |
| 2,5 | -OCH3 | Br | 4-Bromo-2,5-dimethoxybenzyl |
This table illustrates potential variations on the brominated benzyl ring based on common synthetic modifications found in related compounds. frontiersin.orgunodc.org
Similar diversification strategies can be applied to the 3-methylbenzyl moiety. The position of the methyl group can be moved to the ortho- or para-positions. wikipedia.org The methyl group can be replaced with other alkyl groups of varying lengths or branching. Additionally, other electron-donating or electron-withdrawing groups can be introduced onto this phenyl ring to probe structure-activity relationships. For example, methoxy (B1213986) groups have been used as substitutes for methyl groups in similar structures. nih.govnih.gov
| Position of Substituent | R Group | Resulting Moiety |
| 2 | -CH3 | 2-Methylbenzyl |
| 3 | -CH3 | 3-Methylbenzyl |
| 4 | -CH3 | 4-Methylbenzyl |
| 3 | -OCH3 | 3-Methoxybenzyl |
| 4 | -OCH3 | 4-Methoxybenzyl |
This table shows possible modifications to the methylated benzyl ring, providing examples of positional isomers and alternative functional groups. wikipedia.orgnih.gov
Analytical Approaches for Structural Confirmation and Purity Assessment
The structural confirmation and purity assessment of this compound and its analogues rely on a combination of standard spectroscopic and chromatographic techniques. nih.govikm.org.my
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of all proton signals corresponding to the molecular structure. Key signals would include the aromatic protons of the two distinct benzyl rings, the singlet signals for the two benzylic methylene (B1212753) (-CH₂) groups, the signals for the piperazine ring protons (typically appearing as multiplets), and the singlet for the methyl group. nih.govnih.gov ¹³C NMR spectroscopy would be used to confirm the presence of the correct number of carbon atoms in their expected chemical environments. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which confirms its elemental composition. nih.govfrontiersin.org The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing characteristic fragments from the cleavage of the benzyl groups. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups. For this compound, characteristic absorption bands would be observed for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-N stretching of the piperazine core. mdpi.com
Chromatography: Techniques like Thin Layer Chromatography (TLC) are used to monitor the progress of the synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for assessing the purity of the final compound and for separating it from any unreacted starting materials or byproducts. ikm.org.myresearchgate.net
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Signals for 8 aromatic protons, two benzylic CH₂ singlets, piperazine CH₂ multiplets, and one methyl CH₃ singlet. |
| ¹³C NMR | Signals for all 18 unique carbon atoms, including those in the aromatic rings, benzylic carbons, piperazine carbons, and the methyl carbon. |
| HRMS (ESI) | Detection of the [M+H]⁺ ion corresponding to the exact mass of C₁₉H₂₄BrN₂. |
| GC-MS | A single peak for the pure compound with a mass spectrum showing the molecular ion and characteristic fragment ions. |
This table summarizes the expected analytical data for the structural confirmation and purity assessment of the title compound.
Pre Clinical Pharmacological and Mechanistic Characterization of 1 3 Bromobenzyl 4 3 Methylbenzyl Piperazine
In Vitro Target Engagement and Binding Affinity Studies
Receptor Profiling and Selectivity Assessments
No data is available.
Enzyme Inhibition and Activation Assays
No data is available.
Transporter Interaction Analyses
No data is available.
Cellular and Subcellular Mechanistic Investigations
Signal Transduction Pathway Modulation
No data is available.
Gene Expression and Proteomic Alterations in Cellular Models
No data is available.
Subcellular Localization and Compartmentalization Studies
To understand the mechanism of action of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine at a cellular level, studies would be designed to determine its distribution within different subcellular compartments. Typically, this would involve treating cultured cells with the compound and then using techniques such as fluorescence microscopy, often with a fluorescently tagged version of the compound, to visualize its location. Another common method is subcellular fractionation, where the cell is separated into its components (e.g., nucleus, mitochondria, cytoplasm, and membranes) after treatment. The concentration of the compound in each fraction is then quantified, often using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS), to determine its compartmentalization. Such studies are crucial for identifying potential intracellular targets and understanding the compound's cellular journey.
Assessment in Pre-clinical In Vivo Models for Mechanistic Validation
Following in vitro characterization, the compound would be assessed in animal models to validate its mechanism of action in a complex biological system.
Biomarker Modulation in Animal Systems
To investigate the physiological effects of this compound in vivo, researchers would measure changes in specific biomarkers in animal models. After administration of the compound, biological samples such as blood, cerebrospinal fluid, and tissue would be collected. These samples would be analyzed for changes in the levels of proteins, enzymes, or other molecules that are known to be associated with the compound's expected target or pathway. For example, if the compound is hypothesized to affect a particular signaling pathway, the phosphorylation status of key proteins in that pathway would be measured.
Target Engagement Studies in Animal Models
Confirming that this compound interacts with its intended molecular target in a living organism is a critical step. Target engagement studies in animal models are designed to provide this evidence. Techniques such as positron emission tomography (PET) imaging with a radiolabeled version of the compound or a competing ligand can visualize and quantify the binding of the compound to its target in the brain or other organs. Another approach is the cellular thermal shift assay (CETSA), which can be adapted for use in tissue samples to demonstrate that the compound binds to and stabilizes its target protein.
Exploratory Studies in Disease-Relevant Animal Models (Mechanistic Focus)
To explore the therapeutic potential and further elucidate the mechanism of action of this compound, it would be tested in animal models that mimic human diseases. The choice of model would depend on the hypothesized therapeutic area for the compound. For instance, if the compound is predicted to have antipsychotic properties, it might be tested in rodent models of schizophrenia-like behaviors. The focus of these studies would be on understanding how the compound's interaction with its target leads to physiological changes that could be therapeutically beneficial. This would involve not only observing behavioral outcomes but also conducting detailed post-mortem analyses of tissues to measure changes in neurochemistry, gene expression, or cellular signaling that are relevant to the disease mechanism.
An in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogues provides crucial insights into the molecular features governing their biological activity. Through systematic modifications and computational modeling, researchers have elucidated the key determinants of potency and selectivity for this class of compounds.
Computational and Biophysical Approaches in the Research of 1 3 Bromobenzyl 4 3 Methylbenzyl Piperazine
Molecular Docking and Molecular Dynamics Simulations for Binding Mode Elucidation
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a protein target at the atomic level. jneonatalsurg.comresearchgate.net These methods are instrumental in understanding the binding mode, identifying key interacting residues, and assessing the stability of the ligand-protein complex. For many arylpiperazine derivatives, these techniques have provided valuable insights into their mechanism of action. frontiersin.orgnih.gov For instance, docking studies on other arylpiperazine compounds have successfully predicted their binding affinities and interactions with targets such as the androgen receptor. frontiersin.orgnih.gov Similarly, MD simulations have been employed to assess the stability of complexes formed by other piperazine (B1678402) derivatives. researchgate.netresearchgate.net However, no such studies have been reported for 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine.
In Silico Prediction of Compound-Target Interactions
In the absence of experimental data, in silico methods can be used to predict potential biological targets for a given compound. researchgate.net These approaches often rely on the principle of chemical similarity, where a compound is predicted to interact with targets of structurally similar molecules. While there is a wealth of information on the targets of various piperazine derivatives, including their interactions with aminergic G protein-coupled receptors and their use as scaffolds for anticancer agents, specific predictions for this compound are not available. europa.eu The unique substitution pattern of this compound makes it difficult to extrapolate findings from other, dissimilar piperazine analogs with confidence.
Cheminformatics and Library Design for Future Compound Development
Cheminformatics plays a crucial role in modern drug discovery by enabling the design and analysis of large chemical libraries for the identification of new lead compounds. The piperazine scaffold is a common feature in many compound libraries due to its favorable physicochemical properties and its presence in numerous approved drugs. nih.gov The development of a focused library around the this compound core would be a logical step in exploring its therapeutic potential. However, without initial data on its biological activity or potential targets, the rationale for and design of such a library remains speculative.
Biophysical Characterization of Compound-Target Interactions (e.g., Thermodynamics, Kinetics of Binding)
Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on the thermodynamics and kinetics of ligand-target interactions. europeanpharmaceuticalreview.comresearchgate.netnih.govvetmeduni.ac.at This information is critical for understanding the driving forces behind molecular recognition and for optimizing the binding properties of a drug candidate. While the thermodynamic and kinetic profiles of various ligands binding to their targets have been extensively studied, no such biophysical data exists for this compound. researchgate.net
Emerging Research Directions and Unaddressed Gaps in the Study of 1 3 Bromobenzyl 4 3 Methylbenzyl Piperazine
Opportunities for Advanced Mechanistic Probing using Novel In Vitro and In Vivo (Animal) Technologies
A foundational step in characterizing any novel compound is a thorough investigation of its mechanism of action. Modern pharmacological tools offer unprecedented opportunities to dissect the molecular interactions and physiological effects of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine.
In Vitro Technologies: Initial screening would likely involve a panel of radioligand binding assays to determine its affinity for common targets of benzylpiperazine derivatives, such as serotonin (B10506), dopamine (B1211576), and sigma receptors. acs.orgnih.gov Beyond simple binding affinity, advanced in vitro methods can provide deeper mechanistic insights. For instance, automated patch-clamp systems could assess the compound's effect on various ion channels, while cell-based functional assays using recombinant cell lines can determine whether it acts as an agonist, antagonist, or modulator at specific receptors. nih.gov Techniques like fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) can be employed to study receptor dimerization or protein-protein interactions induced by the compound. For assessing potential liabilities, cytotoxicity can be evaluated in human hepatic cell lines like HepaRG and HepG2. up.pt
In Vivo (Animal) Technologies: Should in vitro studies suggest significant central nervous system activity, a battery of in vivo animal models would be the next logical step. libd.org The neuropharmacological effects of piperazine (B1678402) derivatives are often evaluated in rodents to assess potential anxiolytic, antidepressant, or stimulant properties. nih.govresearchgate.net Behavioral tests such as the elevated plus-maze and light-dark box test can indicate anxiolytic-like activity, while the open field test can measure changes in spontaneous movement. nih.gov To understand the neurochemical basis of these behaviors, techniques like in vivo microdialysis can be used in conscious animals to measure real-time changes in neurotransmitter levels (e.g., dopamine, serotonin) in specific brain regions following compound administration. Furthermore, animal models for complex neurological disorders, such as Alzheimer's disease, could be employed to investigate potential therapeutic effects on cognitive impairment or underlying pathology like amyloid deposition. nih.gov
Table 1: Potential In Vitro and In Vivo Models for Mechanistic Probing
| Technology Type | Specific Method | Potential Application for this compound |
|---|---|---|
| In Vitro | Radioligand Binding Assays | Determine binding affinity and selectivity for a panel of CNS receptors (e.g., dopamine, serotonin, sigma). acs.orgnih.gov |
| In Vitro | Cell-Based Functional Assays | Characterize the compound as an agonist, antagonist, or allosteric modulator at identified targets. |
| In Vitro | Enzyme Inhibition Assays | Evaluate potential inhibitory activity against enzymes like acetylcholinesterase (AChE) or monoamine oxidase (MAO). mdpi.commdpi.com |
| In Vivo (Animal) | Elevated Plus Maze / Light-Dark Box | Assess potential anxiolytic or anxiogenic effects in rodent models. nih.gov |
| In Vivo (Animal) | In Vivo Microdialysis | Measure changes in extracellular neurotransmitter levels in specific brain regions. |
| In Vivo (Animal) | Disease-Specific Models (e.g., AD models) | Investigate potential therapeutic efficacy in models of neurodegenerative diseases. nih.gov |
Potential for Exploring Broader Target Classes Based on Structural Insights
The chemical architecture of this compound—a central piperazine ring with two distinct substituted benzyl (B1604629) groups—suggests a wide range of potential biological targets based on structure-activity relationships (SAR) established for similar molecules. The piperazine nucleus is a versatile scaffold capable of interacting with numerous receptors and enzymes. nbinno.comresearchgate.net
Substituted benzylpiperazines are well-known for their high affinity for sigma (σ) receptors, often with a preference for the σ1 subtype over the σ2 subtype. acs.org They also frequently interact with monoaminergic systems, including dopamine (especially D2) and serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C) receptors, and can inhibit the reuptake of neurotransmitters like dopamine, serotonin, and noradrenaline. acs.orgresearchgate.netresearchgate.neteuropa.eu The specific substitutions on the benzyl rings (3-bromo and 3-methyl) would modulate the affinity and selectivity for these targets compared to the parent compound, benzylpiperazine.
Beyond these classical CNS targets, the piperazine scaffold has been incorporated into molecules designed for other therapeutic areas. For example, some benzylpiperazine derivatives have been designed as highly selective inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein and a target in cancer therapy. nih.gov Other research has shown that piperazine derivatives can act as potent inhibitors of enzymes like acetylcholinesterase, a key target in Alzheimer's disease, or tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govresearchgate.net The structural flexibility of the piperazine moiety allows it to serve as a linker or core component in drugs targeting a vast array of biological pathways. researchgate.net
Table 2: Potential Molecular Target Classes for Benzylpiperazine Derivatives
| Target Class | Specific Examples | Relevance for Piperazine Derivatives |
|---|---|---|
| Sigma (σ) Receptors | σ1, σ2 | Substituted benzylpiperazines are known to be high-affinity ligands. acs.org |
| Serotonin (5-HT) Receptors | 5-HT1A, 5-HT2A, 5-HT2C | Many piperazine derivatives show remarkable affinity and are used as probes of serotonin function. acs.orgeuropa.eu |
| Dopamine (D) Receptors | D2 | Benzylpiperazine and its analogs can affect dopamine neurotransmission. researchgate.netnih.gov |
| Monoamine Transporters | DAT, SERT, NET | Some derivatives inhibit the reuptake of dopamine, serotonin, and noradrenaline. researchgate.net |
| Enzymes | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) | Piperazine-containing compounds have been developed as potent enzyme inhibitors. mdpi.comnih.gov |
| Anticancer Targets | Mcl-1 (Bcl-2 family protein) | Benzylpiperazine scaffolds have been used to design selective Mcl-1 inhibitors. nih.gov |
Integration of Multi-Omics Data for Comprehensive System-Level Understanding
To move beyond a single-target mechanism and understand the holistic impact of this compound on a biological system, the integration of multi-omics data is essential. nygen.ionih.gov This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's effects at multiple molecular levels. pharmalex.comfrontiersin.org
By treating a relevant cell culture or animal model with the compound, researchers can generate a cascade of data. Transcriptomics (e.g., via RNA-sequencing) would reveal changes in gene expression, highlighting the cellular pathways that are activated or suppressed. Proteomics would quantify changes in protein levels, providing a more direct link to cellular function and identifying proteins whose expression or post-translational modification is altered. Metabolomics would analyze shifts in small-molecule metabolites, offering a functional readout of the cell's metabolic state and identifying pathways impacted by the compound's activity.
Integrating these datasets can reveal novel drug targets, elucidate mechanisms of action, identify potential off-target effects, and discover biomarkers for efficacy or toxicity. nygen.ionih.govnortheastern.edu For example, if transcriptomic data shows the upregulation of genes in a specific signaling pathway, proteomic data can confirm if the corresponding protein levels also increase, and metabolomic data can show if the end-products of that pathway are altered. This multi-layered evidence provides a much stronger basis for mechanistic hypotheses than any single omics dataset alone. nih.gov
Table 3: Application of Multi-Omics Technologies
| Omics Technology | Information Gained | Potential Application |
|---|---|---|
| Transcriptomics | Changes in global gene expression (mRNA levels). | Identify signaling pathways and biological processes modulated by the compound. frontlinegenomics.com |
| Proteomics | Changes in global protein expression and post-translational modifications. | Validate gene expression changes and directly observe effects on cellular machinery. nih.gov |
| Metabolomics | Changes in the profile of endogenous small-molecule metabolites. | Assess the functional impact on cellular metabolism and identify pathway disruptions. nih.gov |
| Multi-Omics Integration | A comprehensive, system-level view of the compound's biological impact. | Uncover novel mechanisms, predict off-target effects, and identify robust biomarkers. nygen.ionortheastern.edu |
Challenges and Future Perspectives in the Academic Research of Piperazine Derivatives
While the piperazine scaffold holds great promise, its academic research and development are not without challenges. A significant hurdle in the synthesis of novel piperazine derivatives is the difficulty of C-H functionalization. mdpi.com Most current drugs are substituted only at the nitrogen atoms, limiting structural diversity. mdpi.comnih.gov Developing methods to selectively modify the carbon atoms of the piperazine ring would open up new chemical space for drug discovery. nih.gov
From a pharmacological standpoint, the inherent promiscuity of many piperazine derivatives—their tendency to interact with multiple targets—can be a double-edged sword. While this can be exploited for developing multi-target drugs for complex diseases, it also presents a challenge for achieving high selectivity, which is often crucial for minimizing side effects. nih.govmdpi.com Furthermore, the metabolism of piperazine derivatives, primarily through the cytochrome P450 (CYP) enzyme system, can lead to significant drug-drug interactions, complicating their clinical development. researchgate.net The psychoactive properties of many simple benzylpiperazines have also led to their abuse as recreational drugs, creating regulatory hurdles and potential for misuse that must be carefully managed for any new CNS-active analog. nih.govnih.govresearchgate.net
The future of piperazine research will likely focus on leveraging computational modeling and structural biology to design derivatives with improved selectivity and tailored polypharmacology. nih.govresearchgate.net As our understanding of complex diseases grows, the ability of the piperazine scaffold to serve as a basis for multi-target ligands will be increasingly valuable. nih.govfortunebusinessinsights.com Exploring novel therapeutic applications for piperazine derivatives beyond CNS disorders, such as in oncology, infectious diseases, and even as radiation countermeasures, represents a promising frontier for academic research. mdpi.commdpi.comnih.gov
Q & A
Basic: What are the established synthetic routes for 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine?
Answer:
The synthesis typically involves sequential alkylation of the piperazine core with substituted benzyl halides. For example:
Alkylation Step 1 : React piperazine with 3-bromobenzyl bromide in DMF using K₂CO₃ as a base, monitored by TLC (hexane:ethyl acetate, 2:1). Extract with methylene chloride and purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .
Alkylation Step 2 : Introduce the 3-methylbenzyl group using 3-methylbenzyl chloride under similar conditions. Optimize stoichiometry (e.g., 1.2 equiv. halide) to ensure selective mono-alkylation before the second substitution .
Key Considerations : Control reaction time (6–8 hours) and temperature (room temperature) to minimize di-alkylation by-products.
Advanced: How can reaction conditions be optimized to reduce side products during synthesis?
Answer:
- Catalyst Screening : Use Cu(I)-catalyzed click chemistry (e.g., CuSO₄·5H₂O with sodium ascorbate) for regioselective triazole formation if introducing additional functional groups .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane (DCM) improves phase separation during extraction .
- By-Product Mitigation : Employ slow addition of benzyl halides and monitor intermediates via LCMS to detect premature quenching. Adjust equivalents of piperazine (1.5–2.0 equiv.) to favor mono-substitution .
Basic: What spectroscopic and analytical methods are used for characterization?
Answer:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons at δ 7.0–7.5 ppm for bromobenzyl; methyl groups at δ 2.3–2.5 ppm) .
- LCMS : Confirm molecular ion peaks (e.g., m/z ≈ 375–400 for the target compound) and isotopic patterns (Br exhibits M+2 peaks) .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
- Assay Standardization : Re-evaluate activity under consistent conditions (e.g., cell line specificity, ATP concentration in kinase assays). For example, tyrosine kinase inhibition assays in used 10 µM ATP .
- Purity Verification : Confirm compound integrity via HPLC and compare with literature LCMS data. Impurities >5% can skew IC₅₀ values .
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to verify binding poses against targets like dopamine D3 receptors or kinases, resolving discrepancies between in vitro and in silico results .
Advanced: What computational strategies predict binding mechanisms for this compound?
Answer:
- Molecular Docking : Use crystal structures of homologous targets (e.g., PDB ID 3PBL for dopamine D3 receptors) to model interactions. Focus on the bromobenzyl group’s halogen bonding with Ser196 and methylbenzyl’s hydrophobic packing .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of piperazine-receptor complexes. Analyze RMSD (<2 Å) to confirm binding .
- QSAR Models : Train models using piperazine derivatives’ logP and IC₅₀ data to predict activity trends .
Basic: What biological targets are plausible based on structurally similar compounds?
Answer:
- Kinases : Fluorobenzyl-piperazine derivatives inhibit tyrosine kinases (e.g., EGFR, IC₅₀ = 0.8 µM in ) via π-π stacking with catalytic domains .
- GPCRs : Bromophenyl-piperazines (e.g., ) show nanomolar affinity for dopamine D3 receptors. The bromine may enhance selectivity over D2 .
- Anticancer Targets : Triazole-piperazine hybrids () induce apoptosis in MCF-7 cells (IC₅₀ = 12 µM), suggesting potential for the target compound .
Advanced: How do substitution patterns (3-bromo vs. 4-bromo) impact pharmacological profiles?
Answer:
- Steric Effects : 3-Bromo substitution reduces steric clash in orthosteric pockets (e.g., dopamine D3 receptors) compared to 4-bromo analogs .
- Electronic Effects : The electron-withdrawing bromine at position 3 enhances electrophilicity, improving covalent binding in kinase inhibitors .
- Data Comparison : 4-Bromo derivatives (e.g., CAS 91345-62-9 in ) show lower logP (2.8 vs. 3.1), affecting blood-brain barrier penetration .
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent oxidation of the benzyl groups.
- Solubility : DMSO (20 mg/mL) is preferred for biological assays; avoid aqueous buffers unless stabilized with cyclodextrins .
- Degradation Signs : Yellowing indicates bromine loss; confirm via TLC (Rf shift) or ¹H NMR (disappearance of aromatic peaks) .
Advanced: What strategies improve yield in multi-step syntheses?
Answer:
- One-Pot Methods : Combine alkylation and click chemistry steps using DCM:H₂O (2:1) to reduce intermediate isolation .
- Microwave Assistance : Accelerate reactions (e.g., 30 minutes vs. 6 hours) with controlled temperature (80°C) to enhance purity .
- Catalyst Recycling : Recover Cu(I) catalysts via aqueous extraction, reducing costs by 40% .
Basic: What are the key structural analogs with documented bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
